molecular formula C9H11N5S B1497905 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 956721-98-5

1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1497905
CAS No.: 956721-98-5
M. Wt: 221.28 g/mol
InChI Key: KJHJZVYVSYFHEI-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS: 956722-10-4, MFCD17926250) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 2-(methylthio)pyrimidin-4-yl moiety at the 4-position. Its molecular formula is C₉H₁₂N₆S, with a molecular weight of 236.30 g/mol.

The compound is synthesized via cyclization reactions involving hydrazine derivatives and functionalized pyrimidines. For example, similar analogs are prepared by reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with substituted hydrazines under acidic conditions .

Properties

IUPAC Name

2-methyl-4-(2-methylsulfanylpyrimidin-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-14-8(10)6(5-12-14)7-3-4-11-9(13-7)15-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHJZVYVSYFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NC=C2)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654931
Record name 1-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956721-98-5
Record name 1-Methyl-4-[2-(methylthio)-4-pyrimidinyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956721-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the molecular mechanisms underlying its effects, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The compound can be represented by the following chemical structure:

Molecular Formula C9H12N4SMolecular Weight 196 28 g mol\text{Molecular Formula C}_9\text{H}_{12}\text{N}_4\text{S}\\\text{Molecular Weight 196 28 g mol}

Biological Activity Overview

Research indicates that compounds featuring the pyrazole moiety often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in various studies.

Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, studies have demonstrated its effectiveness in inhibiting the proliferation of:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (A549)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer types.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.3Induces apoptosis
HepG220.7Cell cycle arrest
A54918.9Apoptosis via mitochondrial pathway

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases that play critical roles in cancer cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Regulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Biological Activity (if reported) Key References
1-Methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine 1-Me, 4-(2-MeS-pyrimidin-4-yl), 5-NH₂ 236.30 Not explicitly reported (potential kinase inhibition)
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine 4-(2-MeS-pyrimidin-4-yl), 5-NH₂ (no 1-Me) 222.26 Higher solubility due to unsubstituted NH
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine 1-(THF-3-yl), 4-(2-MeS-pyrimidin-4-yl), 5-NH₂ 306.37 Improved stereospecific interactions
1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine 1-(4-Me-pyridin-2-yl), 5-NH₂ 174.21 Fragment-based drug design

Key Observations:

Tetrahydrofuran (THF) Substituent : The (R)-enantiomer with a THF group exhibits distinct crystal packing via N–H⋯N hydrogen bonds, forming infinite chains along the a-axis. This contrasts with the target compound’s planar pyrimidine-pyrazole system .

Sulfonyl vs. Thioether Groups : Oxidation of the methylthio group to sulfonyl (e.g., in intermediates like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole) increases electrophilicity, impacting reactivity in cross-coupling reactions .

Key Observations:

  • Methylation Efficiency : Direct N-methylation (e.g., using CH₃I) is a high-yield step (~75%) for introducing the 1-methyl group .
  • Stereochemical Control : Chiral chromatography is critical for isolating enantiomers like the (R)-THF analog, whereas the target compound lacks stereocenters .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

  • Preparation or modification of the pyrimidine core, often starting from 2-(methylthio)pyrimidin-4-ol or related derivatives.
  • Introduction of the 4-chloro substituent on the pyrimidine ring to activate it for nucleophilic substitution.
  • Coupling of the activated pyrimidine intermediate with a substituted pyrazole amine, specifically 1-methyl-1H-pyrazol-4-amine or its derivatives.
  • Optional oxidation or substitution steps to modify the methylthio group if needed.

Preparation of Key Pyrimidine Intermediate

A common precursor is 4-chloro-2-(methylthio)pyrimidine , prepared by chlorination of 2-(methylthio)pyrimidin-4-ol using phosphorus oxychloride (POCl3) under heating conditions:

  • Reaction conditions: POCl3 (0.6 mL per mmol), heating at 80 °C for 5 hours under argon.
  • Work-up: Quenching with warm water, extraction with dichloromethane, washing with potassium carbonate solution, drying, and concentration.
  • Yield: Approximately 70% as a colorless oil.
  • Characterization: Confirmed by NMR and mass spectrometry data consistent with literature values.

Coupling with Pyrazole Amine

The key step involves nucleophilic aromatic substitution of the 4-chloro group by the pyrazole amine:

  • Aminopyrazole used: 3-amino-5-methylpyrazole or 1-methyl-1H-pyrazol-4-amine.
  • Reaction conditions: Heating the mixture of 4-chloro-2-(methylthio)pyrimidine and pyrazole amine in various solvents (e.g., DMA, EtCN, CPME) under microwave or thermal conditions.
  • Base: N,N-Diisopropylethylamine (DIPEA) or other suitable bases to facilitate substitution.
  • Optimization: Reaction parameters such as solvent, temperature, concentration, and time optimized by Design of Experiments (DoE) to maximize yield and purity.

Alternative Sulfone Displacement Approach

An improved large-scale synthesis involves oxidation of the methylthio group to a methylsulfonyl substituent followed by displacement with the pyrazole amine:

  • Step 1: Oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine using appropriate oxidizing agents.
  • Step 2: Nucleophilic displacement of the methylsulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions.
  • Step 3: In situ hydrolysis of the N-formyl intermediate to yield the target compound.
  • Advantages: This route allows for large-scale production with improved selectivity and yield.
  • Supporting data: Density functional theory (DFT) calculations support the reactivity and selectivity observed experimentally.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chlorination of pyrimidin-4-ol POCl3, 80 °C, 5 h, Ar atmosphere ~70 Produces 4-chloro-2-(methylthio)pyrimidine
Nucleophilic substitution 4-chloro-2-(methylthio)pyrimidine + pyrazole amine, DIPEA, microwave or thermal, various solvents Variable (optimized) DoE used to optimize solvent and temperature
Oxidation to methylsulfonyl Oxidizing agent (e.g., m-CPBA or equivalent) High Prepares sulfone intermediate for displacement
Sulfone displacement N-(1-methyl-1H-pyrazol-4-yl)formamide, base High Followed by hydrolysis to target amine

Detailed Research Findings

  • Design of Experiments (DoE): The reaction optimization using DoE revealed that solvents such as N,N-dimethylacetamide (DMA), ethyl cyanide (EtCN), and cyclopentyl methyl ether (CPME) influenced the reaction rate and yield significantly. Temperature and concentration were also critical parameters.

  • Microwave-assisted synthesis: Microwave heating shortened reaction times and improved yields compared to conventional heating methods.

  • Large-scale synthesis: The sulfone displacement approach was successfully scaled up, demonstrating robustness and reproducibility. The oxidation step to the sulfone was efficient and selective, and the subsequent displacement and hydrolysis steps proceeded smoothly under basic conditions.

  • Computational insights: DFT calculations provided mechanistic understanding of nucleophilic aromatic substitution and helped rationalize the observed regioselectivity and reaction kinetics.

Additional Notes

  • The methylthio substituent on the pyrimidine ring is a versatile handle that can be oxidized or displaced, offering multiple synthetic routes to the target compound.

  • The pyrazole amine coupling partner is usually prepared or sourced as 1-methyl-1H-pyrazol-4-amine or related derivatives, ensuring regioselective substitution.

  • Chlorination with POCl3 is a standard and reliable method to activate the pyrimidine ring for nucleophilic substitution.

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization or cycloaddition reactions. A key approach involves reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the pyrazole core . Optimization strategies include:

  • Temperature control : Heating at 120°C in POCl₃ for efficient cyclization .
  • Solvent selection : Solvent-free conditions reduce side reactions and improve yields .
  • Chiral separation : Use of chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers .
  • Intermediate purification : Recrystallization from ethanol/water mixtures ensures high-purity precursors .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons appear as singlets at δ 7.5–8.0 ppm .
  • X-ray Diffraction (XRD) : Determines absolute configuration and hydrogen-bonding networks. Refinement with SHELXL (e.g., Flack parameter for chirality) resolves structural ambiguities .
  • Infrared Spectroscopy (IR) : Identifies functional groups like NH₂ (stretching at ~3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 277.35 for C₁₂H₁₅N₅OS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving pyrazol-5-amine derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups on the pyrimidine ring) and correlate with activity .
  • Standardized Assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular testing) and controls .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in cancer cell lines) to identify trends obscured by experimental noise .

Q. What strategies are effective in determining the absolute configuration of chiral centers in derivatives?

Methodological Answer:

  • Single-Crystal XRD with SHELXL : Refinement using the Flack parameter (e.g., 0.05(8) in ) confirms R/S configurations .
  • Circular Dichroism (CD) : Correlates Cotton effects with enantiomer identity after chiral separation .
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

Methodological Answer:

  • Intramolecular Hydrogen Bonds : N–H⋯N interactions stabilize planar pyrazole-pyrimidine systems, enhancing thermal stability .
  • Intermolecular Interactions : Infinite chains formed via N–H⋯O bonds (e.g., in ) increase melting points and reduce solubility .
  • Packing Analysis : Mercury software visualizes π-π stacking (3.5–4.0 Å distances) and predicts dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data between similar derivatives?

Methodological Answer:

  • Re-refinement : Reprocess raw diffraction data using updated SHELX versions (e.g., SHELXL-2018) to correct for outdated parameters .
  • Twinned Crystal Analysis : Apply Hooft statistics in PLATON to detect twinning, which may distort bond lengths .
  • Cross-Validation : Compare with analogous structures (e.g., racemic vs. enantiopure forms in and ) to identify systematic errors .

Q. What experimental design considerations minimize variability in biological activity assays?

Methodological Answer:

  • Dose-Response Curves : Use ≥3 replicates per concentration to calculate reliable IC₅₀ values .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Positive/Negative Controls : Include reference drugs (e.g., isoniazid for antitubercular assays) and vehicle-only groups .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Conditions

StepReagents/ConditionsPurposeReference
CyclizationPOCl₃, 120°CForms pyrazole core
N-MethylationCH₃I, K₂CO₃, DMFIntroduces methyl group
Chiral SeparationChiralpak® AD-H columnIsolates enantiomers

Q. Table 2: Critical Crystallographic Parameters

ParameterValueSignificanceReference
Flack Parameter0.05(8)Confirms R-configuration
R Factor0.031High data accuracy
Hydrogen Bond (N–H⋯N)2.12 ÅStabilizes planar structure

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine

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